3-[2-(Difluoromethoxy)phenyl]-2-oxopropanoic acid
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Overview
Description
3-[2-(Difluoromethoxy)phenyl]-2-oxopropanoic acid is an organic compound with the molecular formula C10H8F2O4 It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a 2-oxopropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Difluoromethoxy)phenyl]-2-oxopropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(difluoromethoxy)benzene and ethyl acetoacetate.
Formation of Intermediate: The initial step involves the formation of an intermediate through a Friedel-Crafts acylation reaction, where 2-(difluoromethoxy)benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Hydrolysis and Decarboxylation: The intermediate is then subjected to hydrolysis and decarboxylation to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of catalysts and solvents that can be easily recycled and reused is also considered to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Difluoromethoxy)phenyl]-2-oxopropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the difluoromethoxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-[2-(Difluoromethoxy)phenyl]-2-oxopropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-[2-(Difluoromethoxy)phenyl]-2-oxopropanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways. For instance, it may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(Trifluoromethoxy)phenyl]-2-oxopropanoic acid
- 3-[2-(Methoxy)phenyl]-2-oxopropanoic acid
- 3-[2-(Chloromethoxy)phenyl]-2-oxopropanoic acid
Uniqueness
3-[2-(Difluoromethoxy)phenyl]-2-oxopropanoic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C10H8F2O4 |
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Molecular Weight |
230.16 g/mol |
IUPAC Name |
3-[2-(difluoromethoxy)phenyl]-2-oxopropanoic acid |
InChI |
InChI=1S/C10H8F2O4/c11-10(12)16-8-4-2-1-3-6(8)5-7(13)9(14)15/h1-4,10H,5H2,(H,14,15) |
InChI Key |
CMRAZRYDLUGFMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C(=O)O)OC(F)F |
Origin of Product |
United States |
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